1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene
Description
1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), a fluorophenoxy group (-O-C6H4-F), and a methyl group (-CH3) attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
2055756-32-4 |
|---|---|
Molecular Formula |
C13H9ClFNO3 |
Molecular Weight |
281.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene typically involves the nitration of a precursor compound followed by chlorination and etherification reactions. The general synthetic route can be summarized as follows:
Nitration: The precursor benzene compound undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Chlorination: The nitrated compound is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group.
Etherification: The chlorinated compound is reacted with 2-fluorophenol in the presence of a base such as potassium carbonate (K2CO3) to form the fluorophenoxy group.
Industrial Production Methods
Industrial production of 1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo redox reactions, while the chloro and fluorophenoxy groups can participate in various binding interactions.
Comparison with Similar Compounds
1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-chloro-4-nitrobenzene: Lacks the fluorophenoxy and methyl groups, resulting in different chemical properties and reactivity.
2-fluoro-4-nitroaniline: Contains an amino group instead of a chloro group, leading to different biological activity.
4-methyl-2-nitrophenol: Contains a hydroxyl group instead of a chloro group, affecting its chemical behavior.
The presence of the fluorophenoxy group in 1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene makes it unique and imparts specific chemical and biological properties that are not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
